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Compound of Interest

Compound Name: 5-Bromopyrazine-2-carbaldehyde

CAS No.: 1211534-08-5

Cat. No.: B1472429 Get Quote

H

BrN

O Molecular Weight: 186.99 g/mol [1]

Executive Summary & Application Context
5-Bromopyrazine-2-carbaldehyde is a critical heterocyclic building block in medicinal

chemistry, widely utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its

utility stems from the orthogonal reactivity of its functional groups: the electrophilic aldehyde

(C2) allows for reductive aminations or Horner-Wadsworth-Emmons olefination, while the

bromide (C5) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist

researchers in the rapid identification and quality control of this intermediate. Special attention

is given to distinguishing the regioisomeric purity and identifying common degradation products

like the carboxylic acid or hydrate forms.

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of identity due to the distinct

isotopic signature of bromine.
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Isotope Pattern Analysis
Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%).[1] Consequently, the molecular ion (M

) does not appear as a single peak but as a 1:1 doublet separated by 2 mass units.

Ion Species m/z Value Relative Intensity Origin

M

(

Br)

185.9 100% Molecular Ion

M+2 (

Br)
187.9 ~98% Isotope Peak

[M-H] 184.9 / 186.9 Variable Aldehyde proton loss

Fragmentation Pathway
The fragmentation logic follows a characteristic "decarbonylation-first" pathway common to

aromatic aldehydes, followed by the loss of the halogen or HCN from the pyrazine ring.

Molecular Ion (M+)
m/z 186/188

[M - CO]+
m/z 158/160

- CO (28 Da) [M - CO - HCN]+
m/z 131/133

- HCN (27 Da) Pyrazine Ring Cleavage
m/z ~80 (Br)

Ring Fragmentation

Click to download full resolution via product page

Figure 1: The loss of carbon monoxide (CO) is the diagnostic first step in the fragmentation of

5-bromopyrazine-2-carbaldehyde.[1]

Infrared Spectroscopy (FT-IR)
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IR data is essential for assessing the oxidation state of the carbonyl carbon. It quickly

differentiates the aldehyde from the carboxylic acid impurity (which forms upon air exposure).

Key Diagnostic Bands

Functional Group

Wavenumber (

, cm

)

Intensity Assignment

Aldehyde C=O 1710 - 1725 Strong
C=O[1][2] Stretching

(Conjugated)

Aldehyde C-H 2850 & 2750 Medium
Fermi doublet (C-H

stretch)

Aromatic C=N 1520 - 1580 Medium
Pyrazine ring skeletal

vib.

C-Br 600 - 700 Weak/Med
Carbon-Bromine

stretch

Technical Note: If a broad band appears from 2500–3300 cm

accompanied by a shift of the carbonyl to ~1680 cm

, the sample has oxidized to 5-bromopyrazine-2-carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation.[1] The pyrazine ring possesses no internal

symmetry in this substitution pattern, resulting in distinct signals for all protons and carbons.

H NMR Data (400 MHz, CDCl )
The spectrum is characterized by three distinct singlets.[1][3]
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Proton
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

CHO 10.12 s 1H

Characteristic

aldehyde singlet.

[1]

H-3 9.05
s (or d,

Hz)
1H

Most Deshielded

Aromatic:

Located ortho to

the electron-

withdrawing

carbonyl and

adjacent to N1.

H-6 8.82
s (or d,

Hz)
1H

Shielded relative

to H-3: Located

ortho to Bromine.

[1] While Br is

electronegative,

the anisotropy of

the C=O group

has a stronger

deshielding

effect on H-3.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.

[1] In DMSO-d

, the aldehyde peak may shift slightly downfield.

C NMR Data (100 MHz, CDCl )
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Carbon
Shift (

, ppm)
Type Assignment

C=O 191.5 C Aldehyde Carbonyl

C-2 148.2 C Pyrazine C-ipso to

CHO

C-3 144.8 CH
Aromatic CH (adj. to N

and C=O)

C-6 143.5 CH
Aromatic CH (adj. to N

and Br)

C-5 128.1 C
Pyrazine C-ipso to Br

(Heavy atom effect

causes upfield shift)

Experimental Workflow: Sample Preparation &
Handling
Pyrazine carbaldehydes are moderately unstable.[1] They are prone to hydration (forming the

gem-diol in wet solvents) and oxidation (forming the acid in air).

Analytical Sample Preparation Protocol
To ensure spectral fidelity (Trustworthiness), follow this strict protocol:

Solvent Selection: Use anhydrous CDCl

stored over molecular sieves or silver foil (to prevent HCl formation which protonates the
pyrazine nitrogen).[1]

Concentration: Prepare a dilute solution (~10 mg in 0.6 mL). High concentrations can induce

oligomerization.[1]

Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove

suspended solids (often the carboxylic acid impurity).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification Workflow (If Impure)
If the spectra indicate degradation (e.g., broad acid peaks), a rapid purification is required.

Crude Sample
(Contains Acid/Hydrate)

Dissolve in EtOAc

Rapid Wash:
Sat. NaHCO3 (Cold)

Removes Acid

Dry Organic Layer
(MgSO4)

Concentrate
(Rotovap < 30°C)

Pure Aldehyde
(Store under Ar, -20°C)

Click to download full resolution via product page

Figure 2: A rapid bicarbonate wash removes the carboxylic acid impurity without degrading the

aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F5-Bromopyridine-2-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.biosynth.com%2Fp%2FLYB53408%2F1211534-08-5-5-bromo-pyrazine-2-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://www.benchchem.com/product/b1472429?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://pubchem.ncbi.nlm.nih.gov/compound/9877562
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8352244.htm
https://www.benchchem.com/product/b1472429#spectroscopic-data-of-5-bromopyrazine-2-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1472429#spectroscopic-data-of-5-bromopyrazine-2-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1472429#spectroscopic-data-of-5-bromopyrazine-2-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1472429#spectroscopic-data-of-5-bromopyrazine-2-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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